molecular formula C5H3F5N2O B2751766 3-(pentafluoroethyl)-1H-pyrazol-5-ol CAS No. 173468-46-7

3-(pentafluoroethyl)-1H-pyrazol-5-ol

Cat. No.: B2751766
CAS No.: 173468-46-7
M. Wt: 202.084
InChI Key: ZDLSKOYLEDXHJD-UHFFFAOYSA-N
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Description

3-(pentafluoroethyl)-1H-pyrazol-5-ol is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a pentafluoroethyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Scientific Research Applications

3-(pentafluoroethyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pentafluoroethyl)-1H-pyrazol-5-ol typically involves the reaction of pentafluoroethyl-containing precursors with pyrazole derivatives. One common method includes the reaction of pentafluoroethyl iodide with a pyrazole derivative in the presence of a base such as methyllithium at low temperatures (around -50°C) to generate the desired product . This method ensures the stability of the pentafluoroethyl anion, which is otherwise prone to decomposition at higher temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient production of the compound while minimizing the risk of decomposition and ensuring high purity .

Chemical Reactions Analysis

Types of Reactions

3-(pentafluoroethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield pyrazole derivatives with different substituents.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(pentafluoroethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and selectivity by increasing its hydrophobic interactions and resistance to metabolic degradation. This results in prolonged activity and efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 3-(difluoromethyl)-1H-pyrazol-5-ol
  • 3-(fluoromethyl)-1H-pyrazol-5-ol

Uniqueness

3-(pentafluoroethyl)-1H-pyrazol-5-ol is unique due to the presence of the pentafluoroethyl group, which imparts superior thermal stability and resistance to oxidation compared to its analogs. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5N2O/c6-4(7,5(8,9)10)2-1-3(13)12-11-2/h1H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLSKOYLEDXHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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